molecular formula C6H10N2OS B8614827 2-Amino-5-methoxymethyl-4-methylthiazole

2-Amino-5-methoxymethyl-4-methylthiazole

Cat. No. B8614827
M. Wt: 158.22 g/mol
InChI Key: YRIZWIWUOBDMMW-UHFFFAOYSA-N
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Patent
US04049669

Procedure details

A solution of 3.2 g. of 2-amino-5-methoxymethyl-4-methylthiazole in 100 ml. of dry tetrahydrofuran was brought to reflux and a solution of 6 g. of ethylnitrite in 75 ml. of dry tetrahydrofuran was added dropwise to the refluxing solution. After refluxing an additional 5 hours, the mixture was cooled and evaporated to give an oil. The oil was extracted into hexane and the hexane solution was evaporated to dryness to give 5-methoxymethyl-4-methylthiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]([CH2:8][O:9][CH3:10])=[C:5]([CH3:7])[N:6]=1.C(ON=O)C>O1CCCC1>[CH3:10][O:9][CH2:8][C:4]1[S:3][CH:2]=[N:6][C:5]=1[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC(=C(N1)C)COC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)ON=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing an additional 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
EXTRACTION
Type
EXTRACTION
Details
The oil was extracted into hexane
CUSTOM
Type
CUSTOM
Details
the hexane solution was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COCC1=C(N=CS1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.